molecular formula C15H16N2 B15124305 3-(9H-Carbazol-9-YL)propan-1-amine

3-(9H-Carbazol-9-YL)propan-1-amine

Cat. No.: B15124305
M. Wt: 224.30 g/mol
InChI Key: BVWVHDAZJIEDID-UHFFFAOYSA-N
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Description

3-(9H-Carbazol-9-yl)propan-1-amine (CAS: Not explicitly listed; molecular formula: C₁₅H₁₆N₂) is a carbazole derivative characterized by a carbazole core linked to a propan-1-amine group via a three-carbon chain. Its hydrochloride salt (this compound hydrochloride) has been structurally validated through crystallographic data, including atomic coordinates and bond connectivity . The compound is synthesized via catalytic hydrogenation of 3-(9H-carbazol-9-yl)propanenitrile using RANEY® nickel, yielding a primary amine critical for further functionalization . Applications span materials science, particularly in polymer-based resistive memory devices, where its derivatives exhibit rewritable memory effects .

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

3-carbazol-9-ylpropan-1-amine

InChI

InChI=1S/C15H16N2/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,10-11,16H2

InChI Key

BVWVHDAZJIEDID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Carbazol-9-YL)propan-1-amine typically involves the reaction of carbazole with 3-bromopropylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 3-bromopropylamine attacks the carbazole ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(9H-Carbazol-9-YL)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbazole derivatives with different functional groups, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(9H-Carbazol-9-YL)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(9H-Carbazol-9-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The carbazole moiety is known to interact with various cellular components, modulating their activity and function .

Comparison with Similar Compounds

Carbazole Derivatives with Modified Amine Substituents

Compound Name Molecular Formula Key Features Applications Reference
3-(9H-Carbazol-9-yl)propan-1-amine C₁₅H₁₆N₂ Primary amine; carbazole core; flexible propyl linker Polymer synthesis for ReRAM
3-(9H-Carbazol-9-yl)propan-1-ol C₁₅H₁₅NO Hydroxyl group replaces amine; reduced basicity Intermediate in organic synthesis
N-[3-(9H-carbazol-9-yl)propyl]methacrylamide C₁₉H₂₁N₂O Methacrylamide functionalization; polymerizable monomer Non-volatile memory devices
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine C₁₉H₂₄N₂O Ethyl and methoxy substituents; tertiary amine Medicinal chemistry (DNA intercalation)

Key Observations :

  • The primary amine in this compound enhances reactivity in polymer formation compared to the hydroxyl analog .
  • Methacrylamide derivatives (e.g., Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]) exhibit superior film-forming properties for memory devices due to crosslinking capabilities .

Heterocyclic Core Modifications

Compound Name Molecular Formula Core Structure Key Features Applications Reference
This compound C₁₅H₁₆N₂ Carbazole Planar aromatic core; hole-transport properties Electronics, polymers
3-(6-Chloro-9H-purin-9-yl)propan-1-amine C₈H₁₀ClN₅ Purine Chlorinated purine; propan-1-amine linker Antiviral/anticancer research
4-(3,6-Diethoxy-9H-carbazol-9yl)phenyl)amine derivatives C₃₀H₂₉N₃O₂ Triphenylamine-carbazole hybrid Enhanced hole mobility; ethoxy substituents OLEDs, optoelectronics

Key Observations :

  • Carbazole derivatives outperform purine analogs in electronic applications due to superior charge transport .
  • Ethoxy substitutions on carbazole (e.g., tris(4-(3,6-diethoxy-9H-carbazol-9yl)phenyl)amine) improve solubility and device efficiency .

Halogenated and Bioactive Derivatives

Compound Name Molecular Formula Substituents Bioactivity/Applications Reference
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol C₁₇H₁₈Br₂N₂O Bromine; dimethylamino Antimicrobial, neuroprotective studies
1-(3-Chloro-9H-carbazol-9-yl)-3-(hydroxypropyl)amine C₁₇H₁₈ClN Chlorine; hydroxypropyl Neuroprotection (acetylcholinesterase inhibition)
1-(Allylamino)-3-(9H-carbazol-9-yl)-2-propanol C₁₈H₂₀N₂O Allylamine; hydroxyl Anticancer (cell proliferation inhibition)

Key Observations :

  • Halogenation (Br, Cl) enhances bioactivity but reduces electronic performance compared to non-halogenated carbazoles .
  • Allylamino and hydroxyl groups (e.g., 1-(allylamino)-3-(9H-carbazol-9-yl)-2-propanol) introduce dual reactivity for drug design .

Biological Activity

3-(9H-Carbazol-9-yl)propan-1-amine, also known as carbazole derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by a carbazole moiety, a structure known for various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is C15H17NC_{15}H_{17}N, and it has a molecular weight of approximately 225.31 g/mol. The compound features a propan-1-amine chain attached to a carbazole ring, which contributes to its unique chemical properties.

Physical Properties

PropertyValue
Molecular Weight225.31 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in organic solvents

Anticancer Properties

Research has indicated that carbazole derivatives exhibit significant anticancer activity. Studies have shown that this compound and related compounds can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound inhibited the proliferation of human breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .

Antiviral Activity

Recent investigations have highlighted the potential of this compound as an antiviral agent. In silico docking studies revealed that this compound binds effectively to viral proteins, suggesting its potential use against viruses such as SARS-CoV-2. The binding affinity of this compound was found to be comparable to standard antiviral drugs, indicating its promise as a therapeutic candidate .

Neuroprotective Effects

The neuroprotective properties of carbazole derivatives have also been explored. In animal models, this compound was shown to reduce neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . These findings suggest that the compound may offer protective effects on neuronal cells.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cell death.
  • Antioxidant Activity : The compound scavenges free radicals, reducing oxidative damage.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various carbazole derivatives, including this compound. The results indicated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, demonstrating its potent anticancer properties .

Case Study 2: Antiviral Efficacy

In another study focused on antiviral properties, researchers conducted molecular docking simulations with this compound against the main protease of SARS-CoV-2. The compound showed strong binding interactions, suggesting it could serve as a lead compound for further drug development .

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